molecular formula C11H16Cl2F3N3 B1469375 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride CAS No. 898271-39-1

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride

Cat. No. B1469375
M. Wt: 318.16 g/mol
InChI Key: UBEIKSYKAJIXAF-UHFFFAOYSA-N
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Description

“1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” is a chemical compound with the CAS Number: 565453-20-5 . It has a molecular weight of 245.25 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine”, has been discussed in several studies . The synthesis involves various methods and the structures of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and HRMS .


Physical And Chemical Properties Analysis

“1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” is a powder at room temperature . It has a molecular weight of 245.25 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved sources.

Scientific Research Applications

Drug Design and Discovery

Piperidine derivatives are crucial in drug design due to their presence in many pharmaceuticals. The trifluoromethyl group in particular enhances the metabolic stability and bioavailability of drugs. This compound can serve as a building block for developing new medications with potential activity against various diseases .

Synthesis of Fungicidal Agents

Research indicates that certain piperidine derivatives exhibit significant fungicidal activity. The trifluoromethyl group contributes to the optimal structure for fungicidal properties, making this compound a candidate for the synthesis of new fungicides .

Development of Chelating Agents

The compound’s structure allows it to act as a chelating agent, binding to metals in a coordination complex. This application is valuable in the synthesis of metal-organic frameworks (MOFs) and in catalysis .

Organic Synthesis

In organic synthesis, this compound can be used to introduce the trifluoromethyl group into other molecules, which is a desirable modification for increasing the chemical and metabolic stability of potential therapeutic agents .

Analytical Chemistry

The compound’s unique structure makes it suitable for use as a standard or reagent in analytical techniques such as NMR spectroscopy, aiding in the structural elucidation of complex molecules .

Pharmacological Research

Due to its structural features, this compound can be used in pharmacological research to study the interaction of drugs with biological targets, potentially leading to the discovery of novel therapeutic agents .

Material Science

The incorporation of the trifluoromethyl group can enhance the properties of materials, such as increasing resistance to degradation. This compound could be used in the development of new materials with improved performance .

Catalysis

Piperidine derivatives can act as ligands in catalytic systems, potentially improving the efficiency and selectivity of chemical reactions. This compound’s structure may offer unique advantages in catalytic processes .

Safety And Hazards

The safety information available indicates that “1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

TFMP derivatives, including “1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine”, have found applications in the agrochemical and pharmaceutical industries . Many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3.2ClH/c12-11(13,14)8-1-2-10(16-7-8)17-5-3-9(15)4-6-17;;/h1-2,7,9H,3-6,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEIKSYKAJIXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride

Synthesis routes and methods

Procedure details

A mixture of tert-butyl {1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbamate (1.27 g, 3.68 mmol) in HCl in Dioxane/THF (4M, 1:1; 10 ml) was stirred at rt. After 6.5 h more HCl in Dioxane (4M, 2 ml) was added and the resulting mixture stirred for a further 18 h. The mixture was filtered and the residue was washed with EtOAc to give the title compound (1.04 g, 89%) as a solid. 1H NMR (500 MHz CD3OD): 8.35 (s, 1H), 8.20 (dd, 1H), 7.60 (d, 1H), 4.46 (d, 2H), 3.66-3.56 (m, 1H), 3.48 (td, 2H), 2.28 (d, 2H), 1.90-1.80 (m, 2H); 13C NMR (125 MHz CD3OD): 153.5, 139.2, 136.3, 126.1, 123.9, 121.8, 120.0, 116.2, 115.9, 115.6, 115.3, 113.9, 45.2, 29.1; Mass Spectrum: M+H+ 246.
Name
tert-butyl {1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbamate
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Dioxane THF
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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